Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid
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Overview
Description
Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid is a dichlorobenzene.
Scientific Research Applications
GABAB Receptor Antagonism
Cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid, as part of a class of novel GABAB receptor antagonists, has been studied for its interactions with the GABAB receptor. Research demonstrated that these compounds, including CGP 54626 which is structurally similar, exhibit high potency in antagonizing the GABAB receptor, significantly affecting the Kd values in the hemisected rat spinal cord preparation. This indicates potential applications in neurological studies related to the GABAB receptor (Brugger et al., 1993).
Binding Characteristics as GABAB Agonist
The compound, as a selective GABAB receptor agonist, has been explored through binding experiments using various radioligands. Studies showed that gamma-hydroxybutyric acid (GHB) and similar compounds, including those with the cyclohexylmethylphosphinic acid structure, demonstrate selective agonist activity at GABAB receptors. This suggests potential applications in research focusing on GABAB receptor functionality and its pharmacological modulation (Mathivet et al., 1997).
Implications in Neuropharmacology
The antagonistic effects of similar compounds on baclofen-induced depression of synaptic currents in spinal dorsal horn neurons have been investigated. These studies provide insights into the neuropharmacological applications of cyclohexylmethylphosphinic acid derivatives, particularly in the context of modulating synaptic transmission in the spinal cord (Blake et al., 1993).
Chemical Synthesis and Materials Science
Beyond neuropharmacological applications, compounds with cyclohexane structures, similar to cyclohexylmethylphosphinic acid, have been synthesized and studied for their properties in materials science. These studies involve the synthesis of polyamides using cyclohexane-based monomers, demonstrating potential applications in polymer science and materials engineering (Yang et al., 1999).
Properties
Molecular Formula |
C18H28Cl2NO3P |
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Molecular Weight |
408.3 g/mol |
IUPAC Name |
cyclohexylmethyl-[3-[1-(3,4-dichlorophenyl)ethylamino]-2-hydroxypropyl]phosphinic acid |
InChI |
InChI=1S/C18H28Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h7-9,13-14,16,21-22H,2-6,10-12H2,1H3,(H,23,24) |
InChI Key |
JGGVBBYJRQOPPA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2CCCCC2)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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